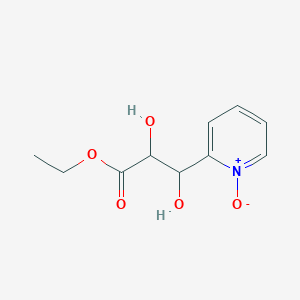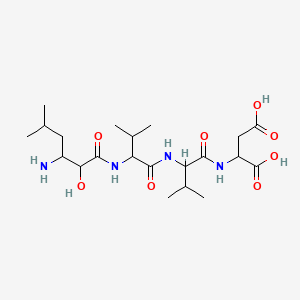
(aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(aS,R)-a,-Dihydroxy-2-pyridinopropanoate d'éthyle, 1-oxyde est un composé organique complexe qui appartient à la classe des dérivés de la pyridine. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pyridine substitué par des groupes fonctionnels hydroxyle et ester.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (aS,R)-a,-Dihydroxy-2-pyridinopropanoate d'éthyle, 1-oxyde implique généralement la construction du cycle pyridine suivie de l'introduction des groupes hydroxyle et ester. Une méthode courante implique l'utilisation de réactifs de Grignard pour ajouter des substituants à un précurseur N-oxyde de pyridine. Par exemple, l'addition de bromure d'éthylmagnésium à l'oxyde de N-pyridine en présence d'anhydride acétique peut donner le composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(aS,R)-a,-Dihydroxy-2-pyridinopropanoate d'éthyle, 1-oxyde subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le groupe ester peut être réduit en alcool en utilisant des réactifs comme l'hydrure de lithium aluminium.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction : L'hydrure de lithium aluminium ou le borohydrure de sodium sont des agents réducteurs couramment utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle peuvent être utilisés en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les cétones, les alcools et les dérivés de la pyridine substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
(aS,R)-a,-Dihydroxy-2-pyridinopropanoate d'éthyle, 1-oxyde a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : La structure unique du composé lui permet d'interagir avec diverses molécules biologiques, ce qui le rend utile dans les études biochimiques.
Mécanisme d'action
Le mécanisme d'action de (aS,R)-a,-Dihydroxy-2-pyridinopropanoate d'éthyle, 1-oxyde implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxyle et ester permettent au composé de former des liaisons hydrogène et d'autres interactions avec ces cibles, modulant leur activité. Le groupe 1-oxyde peut également participer à des réactions redox, influençant davantage les effets biologiques du composé .
Mécanisme D'action
The mechanism of action of (aS,R)-a,-Dihydroxy-2-pyridinepropanoic Acid Ethyl Ester, 1-Oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The 1-oxide moiety can also participate in redox reactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxyquinoléine : Similaire en structure mais dépourvu des groupes ester et 1-oxyde.
4-Hydroxyquinoléine : Contient un groupe hydroxyle mais diffère en position et en présence d'autres groupes fonctionnels.
Oxyde de N-pyridine : Partage le groupe 1-oxyde mais est dépourvu des groupes hydroxyle et ester
Unicité
La présence à la fois de groupes hydroxyle et ester, ainsi que du groupe 1-oxyde, permet une large gamme de modifications chimiques et d'interactions, ce qui en fait un composé polyvalent dans divers domaines de la recherche et de l'industrie .
Propriétés
IUPAC Name |
ethyl 2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVIMSXVHVXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)

![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)

![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)


![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)
![Sodium;6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12293212.png)
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)
![N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)
